REACTION_CXSMILES
|
[C:1]([C:5]1[NH:6][C:7]([C:9]2[C:14]([C:15]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)([CH3:4])([CH3:3])[CH3:2].P(Cl)(Cl)([Cl:24])=O>>[C:1]([C:5]1[N:6]=[C:7]([Cl:24])[C:9]2[C:14]([C:15]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
3-tert. butyl-4-phenyl isocarbostyril
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1NC(=O)C2=CC=CC=C2C1C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 11 g
|
Type
|
CUSTOM
|
Details
|
The excess solvent is removed in vacuo and ice
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1N=C(C2=CC=CC=C2C1C1=CC=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |